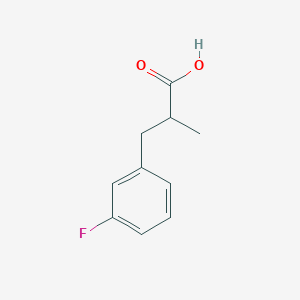

3-(3-Fluorophenyl)-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGQTWWSSQMYIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3-(3-Fluorophenyl)-2-methylpropanoic Acid (CAS 41201-57-4)

[1][2]

Executive Summary

3-(3-Fluorophenyl)-2-methylpropanoic acid (CAS 41201-57-4) is a specialized fluorinated carboxylic acid scaffold used primarily as an intermediate in medicinal chemistry and organic synthesis.[1] Structurally, it belongs to the class of

This guide details the physicochemical properties, validated synthetic pathways, analytical characterization, and pharmaceutical applications of this compound, designed for researchers requiring high-purity synthesis and application data.

Part 1: Chemical Identity & Physicochemical Profile[3]

Core Identity

| Property | Detail |

| CAS Number | 41201-57-4 |

| IUPAC Name | 3-(3-Fluorophenyl)-2-methylpropanoic acid |

| Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 182.19 g/mol |

| SMILES | CC(CC1=CC=CC(F)=C1)C(=O)O |

| InChI Key | ZNGQTWWSSQMYIO-UHFFFAOYSA-N |

Physicochemical Properties

Note: Values marked with () are predicted based on structure-activity relationship (SAR) models where experimental data is proprietary or sparse.*

| Parameter | Value / Description | Context |

| Physical State | Solid (Crystalline Powder) | Typically white to off-white. |

| Melting Point | 55–65 °C (Predicted*) | Low-melting solid characteristic of |

| Boiling Point | 285–290 °C (at 760 mmHg) | High boiling point due to hydrogen bonding (dimerization). |

| pKa | 4.75 ± 0.10 (Acidic) | Comparable to propanoic acid; slightly more acidic due to electron-withdrawing F-atom. |

| LogP | 2.34 ± 0.3 | Moderate lipophilicity; suitable for CNS penetration considerations. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poorly soluble in water; soluble in organic solvents and alkaline aqueous solutions. |

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of CAS 41201-57-4 is most reliably achieved through Malonic Ester Alkylation . This route is preferred over direct hydrogenation of cinnamic acids for laboratory-scale production because it allows for precise control over the alkylation step and minimizes side reactions associated with partial reduction of the aromatic ring.

Pathway Logic: Malonic Ester Synthesis[5]

-

Alkylation: 3-Fluorobenzyl chloride reacts with diethyl methylmalonate (or diethyl malonate followed by methylation) to form the diester intermediate.

-

Hydrolysis: Basic hydrolysis converts the diester to the dicarboxylic acid.

-

Decarboxylation: Thermal decarboxylation yields the target mono-acid.

Synthesis Workflow Diagram (Graphviz)

Figure 1: Step-wise synthetic workflow for CAS 41201-57-4 via Malonic Ester Synthesis.

Detailed Experimental Protocol

Objective: Synthesis of 10 g of 3-(3-Fluorophenyl)-2-methylpropanoic acid.

Reagents:

-

Diethyl methylmalonate (1.1 eq)

-

Sodium ethoxide (21% wt in ethanol, 1.2 eq)

-

3-Fluorobenzyl chloride (1.0 eq, CAS 456-42-8)

-

Sodium hydroxide (aq, 4M)

-

Hydrochloric acid (6M)

Procedure:

-

Enolate Formation: In a dry 250 mL round-bottom flask equipped with a reflux condenser and N2 inlet, charge Sodium ethoxide solution (1.2 eq). Add Diethyl methylmalonate (1.1 eq) dropwise at 0°C. Stir for 30 mins to ensure complete enolate formation.

-

Alkylation: Add 3-Fluorobenzyl chloride (1.0 eq) dropwise. Once addition is complete, heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of benzyl chloride.

-

Workup 1: Cool to room temperature. Remove ethanol under reduced pressure. Resuspend the residue in Diethyl ether and wash with water to remove salts. Dry organic layer over MgSO4 and concentrate to yield the crude diester oil.

-

Hydrolysis & Decarboxylation: Dissolve the crude diester in Ethanol (20 mL) and add NaOH (4M, 3 eq). Reflux for 2 hours until the solution becomes homogeneous (saponification).

-

Acidification: Cool the mixture and acidify to pH 1 with HCl (6M). The dicarboxylic acid may precipitate or form an oil. Extract with Ethyl Acetate.

-

Thermal Decarboxylation: Concentrate the Ethyl Acetate layer to obtain the dicarboxylic acid solid. Place this solid in a flask and heat neat (without solvent) to 160–180°C in an oil bath. Evolution of CO2 gas will be observed. Maintain heat until gas evolution ceases (approx. 1–2 hours).

-

Purification: Cool the residue. Recrystallize from Hexane/Ethyl Acetate or purify via bulb-to-bulb distillation (high vacuum) to obtain the pure product.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

1H NMR (400 MHz, CDCl3):

- 11.50 (br s, 1H): Carboxylic acid proton (-COOH ).

- 7.26 – 7.18 (m, 1H): Aromatic ring proton (C5-H).

- 7.00 – 6.85 (m, 3H): Aromatic ring protons (C2-H, C4-H, C6-H). The fluorine coupling splits these signals significantly.

-

3.05 (dd, J = 13.5, 6.5 Hz, 1H): Benzylic methylene proton (H

-

2.75 – 2.65 (m, 1H): Methine proton (

-

2.60 (dd, J = 13.5, 7.8 Hz, 1H): Benzylic methylene proton (H

-

1.18 (d, J = 7.0 Hz, 3H): Methyl group (-CH

Mass Spectrometry (LC-MS)

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Molecular Ion [M-H]-: 181.1 m/z.

-

Fragmentation: Loss of CO2 (M-44) is a common fragmentation pathway for carboxylic acids, yielding a peak at ~137 m/z.

Part 4: Applications in Drug Discovery

Bioisosteric Scaffold

The 3-fluorophenyl motif acts as a bioisostere for the unsubstituted phenyl ring. The fluorine atom exerts two critical effects:

-

Metabolic Blocking: It blocks metabolic oxidation at the meta-position, potentially extending the half-life (

) of the drug molecule compared to the non-fluorinated analog. -

Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the phenyl ring protons and alters the electron density of the aromatic system, influencing

stacking interactions in protein binding pockets.

Chiral Resolution Precursor

The molecule possesses a chiral center at the

-

Application: It serves as a substrate for enzymatic kinetic resolution (using Lipases such as Candida antarctica Lipase B) to generate enantiomerically pure (S)- or (R)- isomers.

-

Relevance: Enantiopure

-methyl hydrocinnamic acids are key intermediates for dual PPAR

Amino Acid Analog Synthesis

This acid can be converted via Curtius rearrangement to the corresponding amine or used to synthesize fluorinated analogs of Phenylalanine derivatives, which are valuable in peptide stapling and peptidomimetic research.

Part 5: Handling & Safety (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[2][3][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[3][4][5] |

| STOT-SE | H335 | May cause respiratory irritation.[2][3][4][6] |

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a fume hood, especially during the thermal decarboxylation step to vent CO2 and potential trace vapors.

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (hygroscopic tendency).

References

-

PubChem Compound Summary. 3-(3-Fluorophenyl)-2-methylpropanoic acid (CID 15487791). National Center for Biotechnology Information.

-

Sigma-Aldrich. 3-(3-Fluorophenyl)-2-methylpropanoic acid Product Sheet. Merck KGaA.

-

Yu, W., et al. (2010). Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[18F]fluoro-2-methylpropanoic acid...[7] Journal of Medicinal Chemistry, 53(2), 876-886.[7] (Demonstrates synthesis of related fluorinated amino acid analogs).

-

CymitQuimica. Product Data: 3-(3-fluorophenyl)-2-methylpropanoic acid.[1]

Sources

- 1. 3-(3-fluorophenyl)-2-methylpropanoic acid | CymitQuimica [cymitquimica.com]

- 2. 3-(3-Fluorophenyl)propionic acid - High purity | EN [georganics.sk]

- 3. 3-(4-Fluorophenyl)-2-methylpropanoic acid | C10H11FO2 | CID 15487791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid | C11H10FNO2 | CID 65815154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sds.metasci.ca [sds.metasci.ca]

- 6. 3-(3-Fluorophenyl)propionic acid - High purity | EN [georganics.sk]

- 7. Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Comparative Analysis of 3-Fluoro- and 4-Fluoro-alpha-methyl-hydrocinnamic Acid for Drug Development Professionals

Foreword

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of medicinal chemistry. The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical exploration of two positional isomers: 3-fluoro-alpha-methyl-hydrocinnamic acid and 4-fluoro-alpha-methyl-hydrocinnamic acid. While direct comparative literature on these specific molecules is sparse, this document synthesizes data from analogous compounds and employs established chemical principles to offer a predictive and insightful analysis for researchers, scientists, and drug development professionals. We will delve into their synthesis, physicochemical properties, spectroscopic signatures, and potential biological activities, highlighting the critical differences imparted by the seemingly subtle shift of a single fluorine atom on the phenyl ring.

Introduction: The Significance of Fluorine Positioning in Arylpropanoic Acids

Arylpropanoic acids are a well-established class of compounds with a broad range of biological activities. The introduction of a fluorine substituent can enhance metabolic stability and membrane permeability[1]. However, the position of this substitution is not trivial and can lead to significant differences in a compound's interaction with biological targets. The electron-withdrawing nature of fluorine can alter the acidity (pKa) of the carboxylic acid moiety and the lipophilicity (logP) of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. This guide will illuminate these differences through a comparative analysis of the 3-fluoro and 4-fluoro isomers of alpha-methyl-hydrocinnamic acid.

Synthesis and Structural Elucidation

The synthesis of 3-fluoro- and 4-fluoro-alpha-methyl-hydrocinnamic acid can be achieved through a two-step process: the formation of the corresponding α,β-unsaturated acid followed by catalytic hydrogenation.

Synthesis of α-Methyl-cinnamic Acid Precursors

Two classical methods for the synthesis of α-methyl-cinnamic acid derivatives are the Perkin reaction and the Knoevenagel condensation.

-

Perkin Reaction: This reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid[2][3]. For the synthesis of the target precursors, 3-fluorobenzaldehyde or 4-fluorobenzaldehyde would be reacted with propionic anhydride in the presence of sodium propionate.

-

Knoevenagel Condensation: This method offers a milder alternative, involving the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine and piperidine[4][5][6].

A modern approach utilizing microwave irradiation with a base like sodium hydroxide has been shown to be a simple and high-yield method for synthesizing α-methyl cinnamic acid derivatives from substituted benzaldehydes and succinic anhydride[1].

Catalytic Hydrogenation

The resulting 3-fluoro- or 4-fluoro-α-methyl-cinnamic acid is then subjected to catalytic hydrogenation to reduce the carbon-carbon double bond, yielding the desired hydrocinnamic acid derivative. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation under mild conditions[7].

Figure 1: General synthetic workflow for 3-fluoro- and 4-fluoro-alpha-methyl-hydrocinnamic acid.

Comparative Physicochemical Properties

| Property | 3-Fluoro-α-methyl-hydrocinnamic acid (Predicted) | 4-Fluoro-α-methyl-hydrocinnamic acid (Predicted) | Rationale for a Senior Application Scientist |

| pKa | ~4.3 | ~4.4 | The electron-withdrawing inductive effect of fluorine acidifies the carboxylic acid. This effect is stronger from the meta position (3-fluoro) than the para position (4-fluoro) due to the shorter distance and lack of resonance opposition. The pKa of the related 4-fluorocinnamic acid is reported to be around 4.43[8]. |

| logP | ~2.5 | ~2.6 | Fluorine substitution generally increases lipophilicity. The para-substituted isomer is often slightly more lipophilic than the meta-substituted one. For orally administered drugs, a logP value of less than 5 is generally desirable[9]. |

| Aqueous Solubility | Moderately Soluble | Moderately Soluble | Both compounds are expected to have moderate aqueous solubility, influenced by their crystalline nature and the balance between the polar carboxylic acid group and the lipophilic fluorophenyl group. |

Spectroscopic Characterization: A Predictive Analysis

Spectroscopic analysis is crucial for the structural confirmation of the synthesized isomers. The following sections outline the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of both isomers are expected to be similar, with key differences in the aromatic region due to the position of the fluorine atom. Both will show a characteristic quartet for the α-proton and a doublet for the methyl group. The aromatic protons of the 3-fluoro isomer will exhibit more complex splitting patterns compared to the more symmetrical pattern of the 4-fluoro isomer.

¹³C NMR: The carbon NMR spectra will be distinguishable by the chemical shifts of the fluorinated aromatic carbons and the effect of C-F coupling. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF). The chemical shifts of the other aromatic carbons will also be influenced by the position of the fluorine.

¹⁹F NMR: This technique will provide a single resonance for each isomer, with the chemical shift being characteristic of the electronic environment of the fluorine atom.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will be dominated by the characteristic absorptions of the carboxylic acid and the aromatic ring.

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group[6][10].

-

C=O stretch: A strong, sharp absorption between 1680-1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid[6][11].

-

C-F stretch: A strong absorption in the range of 1000-1400 cm⁻¹ will indicate the presence of the carbon-fluorine bond.

-

Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (MS)

The mass spectra of both isomers will show a molecular ion peak (M⁺) corresponding to their molecular weight. The fragmentation patterns are expected to be similar, with characteristic losses of the carboxylic acid group and fragmentation of the propyl chain.

Figure 2: Predicted key spectroscopic features for 3-fluoro- and 4-fluoro-alpha-methyl-hydrocinnamic acid.

Potential Biological Activity and Structure-Activity Relationship (SAR)

While direct biological data for these two specific isomers is not available, we can infer potential activities and differences based on related compounds. Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction and position of a fluorine atom can significantly modulate these activities.

The "Fluorine Effect" in Drug Design

-

Metabolic Stability: The strong C-F bond can block metabolic oxidation at the site of fluorination, potentially increasing the half-life of a drug candidate[1].

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, which can enhance binding affinity.

-

Conformational Effects: The substitution of hydrogen with fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a receptor or enzyme active site.

Positional Isomerism and Biological Activity

The position of the fluorine atom on the aromatic ring can have a profound impact on biological activity. For example, in a study of fluorinated cinnamic acid derivatives, the para-substituted compound showed enhanced antibacterial activity compared to the ortho-substituted isomer[12]. This highlights that even a small change in the electronic and steric profile of the molecule can lead to significant differences in its biological effect.

It is plausible that the 3-fluoro and 4-fluoro isomers of alpha-methyl-hydrocinnamic acid will exhibit different potencies and/or selectivities in various biological assays. For instance, if these compounds were to be investigated as enzyme inhibitors, the different electronic distribution in the aromatic ring could lead to altered binding interactions within the enzyme's active site.

Figure 3: The influence of fluorine position on the properties and biological activity of arylpropanoic acids.

Experimental Protocols

General Protocol for Knoevenagel Condensation

-

To a solution of the appropriate fluorobenzaldehyde (1 equivalent) in pyridine, add malonic acid (1.1 equivalents) and a catalytic amount of piperidine.

-

Heat the reaction mixture at reflux for 2-3 hours.

-

Cool the mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.

-

Collect the precipitated product by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure α-methyl-cinnamic acid derivative.

General Protocol for Catalytic Hydrogenation

-

Dissolve the α-methyl-cinnamic acid derivative in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Add a catalytic amount of 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature and atmospheric pressure.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the hydrocinnamic acid derivative.

Conclusion and Future Directions

The positional isomerism of fluorine on an aromatic ring is a critical consideration in drug design. This guide has provided a comprehensive, albeit predictive, analysis of the key differences between 3-fluoro- and 4-fluoro-alpha-methyl-hydrocinnamic acid. The 3-fluoro isomer is anticipated to be slightly more acidic, while the 4-fluoro isomer may be slightly more lipophilic. These subtle physicochemical differences, along with distinct electronic and steric profiles, are likely to translate into notable variations in their biological activities.

For drug development professionals, this underscores the importance of synthesizing and evaluating positional isomers early in the discovery process. Future work should focus on the empirical determination of the physicochemical properties and a broad biological screening of both isomers to validate these predictions and uncover their therapeutic potential. Such studies will not only provide valuable data on these specific compounds but also contribute to a deeper understanding of the nuanced role of fluorine in medicinal chemistry.

References

-

American Institute of Chemists. (n.d.). Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. Retrieved from [Link]

-

BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

-

Gupta, M., & Wakhloo, B. P. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Semantic Scholar. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

-

Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pyridine free Knoevenagel condensation for synthesis of cinnamic acids. Retrieved from [Link]

-

Evonik. (n.d.). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. Retrieved from [Link]

-

Chemistry Research Journal. (n.d.). Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Perkin Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemical Methodologies. (2025). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Retrieved from [Link]

-

SciSpace. (n.d.). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Retrieved from [Link]

-

ACS Publications. (2006). Structural Studies on Bioactive Compounds. 40. 1 Synthesis and Biological Properties of Fluoro-, Methoxyl-, and Amino-Substituted 3-Phenyl-4H-1-benzopyran-4-ones and a Comparison of Their Antitumor Activities with the Activities of Related 2-Phenylbenzothiazoles. Retrieved from [Link]

-

YouTube. (2020). IR Spectroscopy - Basic Introduction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins. Retrieved from [Link]

-

ResearchGate. (2025). Fluorine-Containing Isosteres Enable a Structure-Activity Relationship Study of Gingerol Derivatives. Retrieved from [Link]

-

Jefferson Digital Commons. (2025). Fluorine-Containing Isosteres Enable a Structure-Activity Relationship Study Of Gingerol Derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). Enantioselective catalysis. 6. The catalytic hydrogenation of .alpha.-(acetylamino)cinnamic acid with rhodium(I)-bisphosphine complexes. On the origin of the enantioselection. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sustainable Chemical Derivatization of Hydroxycinnamic Acids. Retrieved from [Link]

-

MDPI. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

-

Blackthorn AI. (2025). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0264093). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

-

ChemRxiv. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ACS Publications. (n.d.). Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport. Retrieved from [Link]

-

YouTube. (2022). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Collated log P predictions for all methods MAD, mean absolute deviation. Retrieved from [Link]

-

Pearson. (n.d.). The standard 13C NMR spectrum of phenyl propanoate is shown here.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of propanoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1,1′-bis(di-tert-butylphosphino) ferrocene copper(I) complex catalyzed CH activation and carboxylation of terminal alkynes. Retrieved from [Link]

Sources

- 1. theaic.org [theaic.org]

- 2. Perkin reaction - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chemrj.org [chemrj.org]

- 7. nacatsoc.org [nacatsoc.org]

- 8. 4-Fluorocinnamic acid | 459-32-5 [chemicalbook.com]

- 9. Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of hydroxycinnamic acid derivatives as mitochondria-targeted antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. NP-MRD: 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0295057) [np-mrd.org]

Strategic Fluorination: Metabolic Stability of 3-Fluorophenyl Propionic Acid Derivatives

[1]

Executive Summary

The 3-fluorophenyl propionic acid scaffold represents a critical structural motif in medicinal chemistry, widely utilized in PPAR agonists, integrin antagonists, and NSAID derivatives. While the carboxylic acid "tail" is essential for target engagement (often forming ionic bridges with arginine or lysine residues), the phenyl ring is a metabolic liability.

This guide analyzes the metabolic stability of this scaffold, focusing on the strategic utility of meta-fluorine substitution (3-F). We explore how this modification mitigates Phase I oxidative degradation while necessitating rigorous monitoring of Phase II acyl glucuronidation—a known toxicity risk for this chemical class.

The Fluorine Effect: Mechanistic Basis of Stability[2]

The "Meta-Blockade" Strategy

In non-fluorinated phenylpropionic acids, the aromatic ring is electron-rich, making it a prime substrate for Cytochrome P450 (CYP450) enzymes, particularly CYP2C9 and CYP3A4 . The primary route of clearance is typically aromatic hydroxylation at the para (4-position) or meta (3-position) sites, followed by conjugation.

Substituting hydrogen with fluorine at the 3-position introduces a "metabolic blockade" through two distinct mechanisms:

-

Steric/Bond Strength Blockade: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol) and is resistant to the radical cation mechanism utilized by CYP450 heme centers. This renders the 3-position metabolically inert.

-

Electronic Deactivation: Fluorine is the most electronegative element (

). Its strong inductive effect (-I) pulls electron density away from the aromatic ring ($ \sigma{meta} = 0.34 $). This lowers the HOMO energy of thengcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

Impact on Physicochemical Properties

The 3-F substitution alters the molecular landscape beyond metabolism:

| Parameter | Effect of 3-F Substitution | Mechanistic Implication |

| Lipophilicity (LogP) | Increases (~0.2 - 0.3 units) | Enhances membrane permeability; may increase non-specific binding. |

| Acidity (pKa) | Decreases (~0.2 - 0.5 units) | The inductive withdrawal stabilizes the carboxylate anion. A lower pKa means a higher fraction is ionized at pH 7.4, potentially affecting OAT (Organic Anion Transporter) uptake. |

| Metabolic Soft Spot | Shifts from Ring to Tail | With the ring deactivated, metabolic pressure shifts to benzylic oxidation or acyl glucuronidation. |

Metabolic Pathways & Toxicity Risks[3][4]

The introduction of 3-F successfully mitigates Phase I oxidative clearance, but it highlights the risks associated with Phase II conjugation.

The Acyl Glucuronide (AG) Liability

The propionic acid tail is a substrate for UGT enzymes (specifically UGT1A1, UGT1A3, UGT1A9, and UGT2B7). These enzymes convert the carboxylic acid into an acyl glucuronide (AG) .

-

The Danger: Unlike ether glucuronides (formed from phenols), acyl glucuronides are chemically reactive electrophiles. They can undergo:

-

Acyl Migration: The drug moiety migrates from the 1-position to the 2, 3, or 4-position of the glucuronic acid ring.

-

Covalent Binding: The AG can react with nucleophilic residues (lysine, cysteine) on plasma proteins (e.g., albumin) or liver proteins. This haptenization can trigger idiosyncratic drug-induced liver injury (DILI).

-

Does 3-F help? While 3-F reduces oxidative clearance, the electron-withdrawing nature can paradoxically increase the electrophilicity of the carbonyl carbon in the resulting acyl glucuronide, potentially making the metabolite more reactive toward proteins compared to the non-fluorinated analog.

Visualization of Metabolic Fate

Figure 1: Metabolic fate of 3-fluorophenyl propionic acid derivatives. Note the blockade of 3-hydroxylation shifts flux toward acyl glucuronidation, increasing the importance of monitoring AG reactivity.

Experimental Protocols: Validating Stability

To validate the metabolic profile of a 3-F derivative, you must assess both oxidative stability and acyl glucuronide reactivity.

Protocol A: Microsomal Intrinsic Clearance ( )

Purpose: To confirm that 3-F substitution effectively blocks CYP-mediated degradation.

-

System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Substrate: Test compound at 1 µM (low concentration to ensure first-order kinetics).

-

Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 mins.

-

Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

-

Analysis: LC-MS/MS monitoring parent depletion.

-

Calculation:

Target:

Protocol B: GSH Trapping (The "Litmus Test" for AG Toxicity)

Purpose: To measure the reactivity of the acyl glucuronide without synthesizing it.

Since acyl glucuronides are unstable, direct measurement is difficult. We use Glutathione (GSH) as a surrogate nucleophile.[1] If the AG is reactive, it will transacylate GSH to form a drug-GSH adduct.

-

System: Human Liver Microsomes (HLM) + UGT cofactors (UDPGA) + Alamethicin (pore-forming agent).

-

Additives: Glutathione (GSH) at 5 mM.[1]

-

Incubation: 60-120 minutes at 37°C.

-

Analysis: LC-MS/MS scanning for Neutral Loss of 129 Da (pyroglutamic acid) or precursor ion scanning for GSH fragment (m/z 308).

-

Readout: The ratio of GSH-Adduct to Acyl-Glucuronide .

-

High Ratio: High reactivity (High Risk).

-

Low Ratio: Stable glucuronide (Low Risk).

-

Visualization: GSH Trapping Workflow

Figure 2: GSH Trapping workflow. Detection of the GSH adduct confirms the formation of a reactive, potentially toxic acyl glucuronide intermediate.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Park, B. K., et al. (2001). Metabolism and toxicity of acyl glucuronides: implications for drug design. Chemical Research in Toxicology. Link

-

Smart, J. P., et al. (2014). The role of fluorine in drug discovery. Journal of Medicinal Chemistry. Link

-

Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition. Link

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Whitepaper: Biological Activity and Pharmacological Potential of 3-Fluorophenyl Substituted Carboxylic Acids

Mechanistic Rationale: The 3-Fluorophenyl Pharmacophore

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into organic scaffolds is a highly validated approach to optimizing pharmacokinetic and pharmacodynamic profiles. Fluorine possesses a small van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å), allowing for bioisosteric replacement without introducing severe steric penalties[1].

When a fluorine atom is substituted at the meta-position (3-position) of a phenyl ring attached to a carboxylic acid derivative, it exerts a profound inductive electron-withdrawing effect. This specific substitution pattern achieves three critical objectives:

-

Metabolic Stability: The highly stable C–F bond resists cytochrome P450-mediated oxidative degradation, extending the molecule's half-life[1].

-

pKa Modulation: The electronegativity of the 3-fluorophenyl group can fine-tune the acidity of the distal carboxylic acid, optimizing the molecule's ionization state at physiological pH for improved membrane permeability.

-

Target Engagement: The fluorine atom acts as a highly specific hydrogen-bond acceptor, enabling unique orthogonal interactions within the hydrophobic pockets of target proteins.

Spectrum of Biological Activity

Antimicrobial and Antibacterial Efficacy

The rising threat of multidrug-resistant (MDR) bacteria has necessitated the development of novel antibacterial scaffolds. 3-Fluorophenyl substituted pyrazole carboxylic acids have emerged as potent inhibitors of drug-resistant strains. For example, the synthesis of 2 has yielded compounds with remarkable efficacy. Specifically, the N-benzyl-N-phenyl hydrazone derivative demonstrated a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA)[2].

Antiproliferative and Anticancer Activity

In oncology, the 3-fluorophenyl moiety is frequently utilized to enhance the binding affinity of small molecules to kinase domains and spindle proteins. Recent evaluations of3 revealed significant antiproliferative activity against the MDA-MB-231 breast cancer cell line. The most potent derivative in this class (Compound 3i) exhibited an IC50 of 6.86 µM, functioning through the targeted inhibition of the kinesin spindle protein (KSP) active site[3].

Cardiovascular and Antiplatelet Mechanisms

Beyond infectious diseases and oncology, these derivatives show promise in cardiovascular medicine.4 have been identified as potent suppressors of platelet aggregation. By blocking the activation of platelet glycoprotein (GP) IIa/IIIb receptors, these compounds prevent fibrinogen binding. The methyl ester of 3-[3-fluorophenyl]-2-isoxazoline carboxylic acid demonstrated a half-maximal inhibitory concentration (IC50) of 7.5 mmol/L[4].

Quantitative Activity Profiles

The following table summarizes the quantitative biological data for key 3-fluorophenyl carboxylic acid derivatives across various therapeutic areas:

| Compound Class | Specific Derivative | Biological Target / Disease Model | Key Activity Metric | Ref |

| Pyrazole Carboxylic Acids | 4-[4-[(E)-[Benzyl(phenyl)hydrazono]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic Acid | Gram-positive Bacteria (MRSA ATCC 33591) | MIC = 1.56 µg/mL | [2] |

| Quinoline Benzamides | N-(2-(3-fluorophenyl)-quinolin-5-yl)benzamide (Compound 3i) | Breast Cancer (MDA-MB-231 Cell Line) | IC50 = 6.86 µM | [3] |

| 2-Isoxazoline-5-Carboxylic Acids | Methyl ester of 3-[3-fluorophenyl]-2-isoxazoline carboxylic acid | Platelet Aggregation (GPIIa/IIIb Receptors) | IC50 = 7.5 mmol/L | [4] |

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols outline the synthesis and biological evaluation of these compounds.

Protocol A: Synthesis of 3-Fluorophenyl-Substituted Hydrazone Carboxylic Acids

This protocol details the condensation reaction to form bioactive hydrazone derivatives[2].

-

Reactant Preparation: In a round-bottom flask, combine 4-hydrazinobenzoic acid (1.05 eq) and 1-(3-fluorophenyl)ethanone (1.0 eq).

-

Solvent Addition: Suspend the mixture in anhydrous ethanol (approx. 0.3 M concentration).

-

Causality: Ethanol is selected as a protic solvent to facilitate the critical proton transfer steps required for imine/hydrazone formation without inducing unwanted side reactions.

-

-

Thermal Activation: Heat the mixture to reflux (78°C) under continuous stirring for 8 hours.

-

Causality: Elevated temperature provides the necessary activation energy to drive off water, shifting the thermodynamic equilibrium toward the stable hydrazone product.

-

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator.

-

Self-Validation & Downstream Processing: The system is self-validating via the immediate precipitation of the product upon solvent removal. Confirm the complete consumption of 1-(3-fluorophenyl)ethanone using Thin-Layer Chromatography (TLC). Dissolve the crude solid in anhydrous N,N-dimethylformamide (DMF) for subsequent purification or coupling.

Protocol B: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the quantitative assessment of antibacterial activity[2].

-

Inoculum Standardization: Cultivate the target bacterial strain (e.g., MRSA) and adjust the suspension to a 0.5 McFarland standard (approx.

CFU/mL).-

Causality: Precise standardization prevents artificial shifts in the MIC caused by over- or under-population of the bacterial culture.

-

-

Gradient Preparation: Prepare a stock solution of the 3-fluorophenyl carboxylic acid derivative in 100% DMSO. Perform two-fold serial dilutions in Mueller-Hinton broth within a 96-well microtiter plate.

-

Causality: DMSO ensures the complete solubilization of the lipophilic fluorinated compound. Serial dilution provides the precise quantitative gradient required for robust Structure-Activity Relationship (SAR) modeling.

-

-

Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well. Incubate the plates aerobically at 37°C for 18–24 hours.

-

Self-Validation & Readout: Incorporate a vehicle control (DMSO only) to conclusively rule out solvent toxicity, and a positive control (e.g., Vancomycin) to confirm assay sensitivity. Determine the MIC by identifying the lowest concentration well that exhibits no visible growth (measured via OD600 or resazurin dye reduction).

Systems & Pathway Visualizations

Rational drug design workflow for 3-fluorophenyl carboxylic acid derivatives.

Mechanistic pathway of receptor inhibition by 3-fluorophenyl carboxylic acids.

References

- The role of fluorine in medicinal chemistry Source: Journal of Biological Chemistry / Taylor & Francis URL

- Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)

- Synthesis, Docking Studies and Biological Evaluation of Novel N-(2-(3-fluorophenyl)-quinolin-5-yl)

- Platelet aggregation inhibition by fluorophenyl-substituted 2-isoxazoline-5-carboxylic acids and their derivatives Source: AccScience URL

Sources

Methodological & Application

procedure for methylation of 3-(3-fluorophenyl)propanoic acid

Application Note: High-Efficiency Methylation of 3-(3-Fluorophenyl)propanoic Acid

Executive Summary

This guide details the optimized protocols for converting 3-(3-fluorophenyl)propanoic acid (CAS: 459-45-7) to its methyl ester, Methyl 3-(3-fluorophenyl)propanoate. This transformation is a critical step in the synthesis of fluorinated pharmaceutical intermediates, specifically for modulators of the calcium-sensing receptor (CaSR) and various metabolic targets.

We present two distinct methodologies tailored to specific operational scales:

-

Method A (Fisher Esterification): The industrial "workhorse" method, optimized for gram-to-kilogram scalability, cost-efficiency, and high purity.

-

Method B (Base-Promoted Alkylation): A high-throughput compatible method using Methyl Iodide (MeI), ideal for milligram-scale library synthesis where reaction speed and mild conditions are prioritized over cost.

Chemical Strategy & Decision Matrix

The choice of method depends heavily on the scale and downstream application.

-

Fisher Esterification (Acid-Catalyzed): Utilizes the equilibrium between the carboxylic acid and alcohol.[1][2][3][4][5]

-

Pros: Reagents (MeOH, H₂SO₄) are inexpensive; easy workup; scalable.

-

Cons: Requires reflux; equilibrium-limited (requires excess MeOH).

-

-

Base-Promoted Alkylation (Sɴ2): Utilizes a carbonate base to generate the carboxylate, which attacks the methylating agent.

-

Pros: Irreversible; mild temperature; high conversion.

-

Cons: MeI is neurotoxic/carcinogenic; requires removal of high-boiling solvents (DMF/DMSO).

-

Workflow Decision Tree

Figure 1: Decision matrix for selecting the appropriate methylation protocol based on operational scale.

Protocol A: Scalable Fisher Esterification

Best for: Batch synthesis (>5g), cost reduction, and avoiding genotoxic alkylating agents.

Materials

-

Substrate: 3-(3-fluorophenyl)propanoic acid (1.0 equiv).

-

Solvent/Reagent: Methanol (anhydrous, >10 equiv).

-

Catalyst: Sulfuric Acid (conc.[2] H₂SO₄, 0.1 – 0.2 equiv) or Thionyl Chloride (SOCl₂, 1.1 equiv - Alternative).

-

Workup: Sodium Bicarbonate (sat. aq.), Ethyl Acetate (EtOAc), Brine, Magnesium Sulfate (MgSO₄).

Step-by-Step Procedure

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen (optional but recommended to exclude atmospheric moisture).

-

Dissolution: Charge the flask with 3-(3-fluorophenyl)propanoic acid (e.g., 10.0 g, 59.5 mmol). Add Methanol (60 mL). The solid should dissolve to form a clear solution.

-

Catalyst Addition (Exothermic):

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours.

-

Validation: Monitor by TLC (System: 20% EtOAc in Hexanes). The acid (lower R_f) should disappear, replaced by the ester (higher R_f).

-

-

Concentration: Cool the mixture to room temperature. Concentrate under reduced pressure (Rotavap) to remove ~80% of the methanol. Do not distill to dryness to avoid darkening.

-

Neutralization & Extraction:

-

Dilute the residue with EtOAc (100 mL).

-

Wash carefully with saturated NaHCO₃ (2 x 50 mL). Caution: CO₂ gas evolution will occur.

-

QC Check: Check the pH of the aqueous layer; it must be basic (pH > 8) to ensure all acid catalyst and unreacted starting material are removed/neutralized.

-

-

Drying: Wash the organic layer with Brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification: The resulting oil is typically >95% pure. For analytical grade (>99%), perform vacuum distillation (bp est. 110-115°C @ 1 mmHg).

Process Workflow Diagram

Figure 2: Step-by-step workflow for the acid-catalyzed esterification process.

Protocol B: Base-Promoted Alkylation (Library Scale)

Best for: High-throughput screening (HTS), parallel synthesis, or when acidic conditions must be avoided.

Materials

-

Substrate: 3-(3-fluorophenyl)propanoic acid (1.0 equiv).

-

Reagent: Methyl Iodide (MeI) (1.2 equiv). Warning: Neurotoxin.

-

Base: Potassium Carbonate (K₂CO₃) (1.5 equiv, anhydrous/granular).

-

Solvent: DMF (Dimethylformamide) or Acetone.

Step-by-Step Procedure

-

Dissolution: In a vial or round-bottom flask, dissolve the carboxylic acid (e.g., 500 mg, 2.97 mmol) in DMF (5 mL).

-

Deprotonation: Add K₂CO₃ (615 mg, 4.45 mmol). Stir at room temperature for 10 minutes. The mixture will appear as a suspension.

-

Alkylation: Add Methyl Iodide (0.22 mL, 3.56 mmol) via syringe.

-

Safety: Perform this step in a fume hood. MeI is volatile and carcinogenic.

-

-

Reaction: Stir at room temperature for 2–4 hours.

-

Workup:

-

Pour the reaction mixture into water (20 mL) and extract with Diethyl Ether or EtOAc (2 x 20 mL).

-

Note: DMF is water-soluble and will remain in the aqueous phase.

-

-

Finish: Wash organic layer with water (to remove residual DMF), dry over MgSO₄, and concentrate.

Quality Control & Analytics

To ensure the integrity of the product, the following analytical parameters should be verified.

Expected NMR Data (CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H | 7.20 – 7.28 | Multiplet | 1H | Ar-H (C5) |

| ¹H | 6.90 – 7.00 | Multiplet | 2H | Ar-H (C2, C6) |

| ¹H | 6.85 – 6.90 | Multiplet | 1H | Ar-H (C4) |

| ¹H | 3.67 | Singlet | 3H | -OCH₃ (Ester Methyl) |

| ¹H | 2.95 | Triplet (J=7.5 Hz) | 2H | Ar-CH₂- |

| ¹H | 2.63 | Triplet (J=7.5 Hz) | 2H | -CH₂-CO- |

| ¹⁹F | -113.0 to -115.0 | Multiplet | 1F | Ar-F |

Note: The presence of the singlet at ~3.67 ppm and the disappearance of the broad carboxylic acid proton (>10 ppm) confirms conversion.

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): 182.2 m/z

-

Base Peak: Often m/z 109 (loss of -CH₂COOCH₃) or m/z 123 (fluorobenzyl cation).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete conversion (Equilibrium). | Increase reaction time or use a Dean-Stark trap (if using benzene/toluene) to remove water. Ensure MeOH is anhydrous. |

| Dark Product | Overheating or H₂SO₄ degradation. | Reduce temperature; ensure H₂SO₄ is added slowly. Use HCl gas in MeOH as a milder alternative. |

| Acid Impurity | Poor workup. | Ensure the pH of the aqueous wash is >8. Repeat NaHCO₃ wash. |

| Residual Solvent | DMF/DMSO trapped (Method B). | Wash organic layer extensively with water or LiCl solution. Switch to Acetone (Method B) if solubility permits. |

Safety & Handling (E-E-A-T)

-

3-(3-fluorophenyl)propanoic acid: Causes skin and serious eye irritation (H315, H319).[7] Wear nitrile gloves and safety goggles.

-

Methyl Iodide (Method B): A potent alkylating agent, neurotoxin, and suspected carcinogen. Use only in a certified fume hood. Neutralize spills with aqueous ammonia or sodium thiosulfate.

-

Sulfuric Acid: Corrosive.[10] Always add acid to solvent, never solvent to acid.

References

-

Fisher Esterification Mechanism & Kinetics

-

Substrate Data (3-(3-fluorophenyl)propanoic acid)

-

PubChem Database. CID 68047. Link

-

-

Methylation Methodologies (General)

-

Safety Data Sheets (SDS)

-

Fisher Scientific. "Safety Data Sheet: 3-(4-Fluorophenyl)propionic acid" (Isomer analog safety data). Link

-

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 4. athabascau.ca [athabascau.ca]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. fishersci.com [fishersci.com]

- 7. cpachem.com [cpachem.com]

- 8. CN104693020A - Preparation method of 3-(3-trifluoromethylphenyl) propionic acid serving as cinacalcethdrochloride intermediate - Google Patents [patents.google.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. downloads.regulations.gov [downloads.regulations.gov]

Application Notes and Protocols: 3-(3-Fluorophenyl)-2-methylpropanoic Acid as a Pharmaceutical Intermediate

Introduction

3-(3-Fluorophenyl)-2-methylpropanoic acid is a versatile carboxylic acid derivative that serves as a crucial building block in modern medicinal chemistry. Its structural motif, featuring a fluorinated phenyl ring and a chiral center, is of significant interest in the design and synthesis of pharmacologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable substituent in drug design.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and handling of this important pharmaceutical intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of 3-(3-Fluorophenyl)-2-methylpropanoic acid is essential for its effective and safe use in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 41201-57-4 | [2][3][4] |

| Molecular Formula | C₁₀H₁₁FO₂ | [2] |

| Molecular Weight | 182.19 g/mol | [2][4] |

| Physical Form | Powder | [3] |

| Purity | Min. 95% | [2] |

| Storage Temperature | Room Temperature | [3] |

Safety Information:

| Hazard Statements | Precautionary Statements | Signal Word | Pictogram |

| H315: Causes skin irritation | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | Warning | GHS07 |

Data sourced from commercial suppliers and should be confirmed with the specific product's Safety Data Sheet (SDS).[3]

Synthetic Protocol: Synthesis of 3-(3-Fluorophenyl)-2-methylpropanoic Acid

The following protocol describes a common synthetic route for the preparation of 3-(3-Fluorophenyl)-2-methylpropanoic acid, adapted from established methods for similar arylpropanoic acids, such as the malonic ester synthesis.

Caption: Synthetic pathway for 3-(3-Fluorophenyl)-2-methylpropanoic acid.

Materials:

-

Diethyl malonate

-

3-Fluorobenzyl bromide

-

Sodium ethoxide

-

Anhydrous ethanol

-

Methyl iodide

-

Sodium hydroxide

-

Hydrochloric acid

-

Diethyl ether

-

Magnesium sulfate

Protocol:

-

Alkylation: In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol. To this solution, add diethyl malonate dropwise at 0°C. After stirring for 30 minutes, add 3-fluorobenzyl bromide dropwise and allow the reaction to warm to room temperature and stir overnight.

-

Methylation: To the reaction mixture from the previous step, add a second equivalent of sodium ethoxide at 0°C, followed by the dropwise addition of methyl iodide. The reaction is then refluxed for 4 hours.

-

Hydrolysis and Decarboxylation: The reaction mixture is cooled, and a solution of sodium hydroxide in water is added. The mixture is heated to reflux for 4 hours to facilitate hydrolysis of the ester groups. After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted starting materials. The aqueous layer is then acidified with concentrated hydrochloric acid until a precipitate forms. The mixture is then heated to reflux for 6-8 hours to effect decarboxylation.

-

Purification: After cooling, the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Application in Pharmaceutical Synthesis: Amide Bond Formation

3-(3-Fluorophenyl)-2-methylpropanoic acid is a key intermediate in the synthesis of various potential active pharmaceutical ingredients (APIs), particularly those with anti-inflammatory or analgesic properties. A common synthetic transformation involving this intermediate is the formation of an amide bond with a primary or secondary amine.

Caption: General scheme for amide bond formation.

Protocol: Synthesis of a Representative Amide Derivative

Materials:

-

3-(3-Fluorophenyl)-2-methylpropanoic acid

-

A primary or secondary amine (e.g., aniline for a model reaction)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Magnesium sulfate

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(3-Fluorophenyl)-2-methylpropanoic acid in anhydrous DCM. To this solution, add the amine, EDC, HOBt, and DIPEA.

-

Reaction: Stir the reaction mixture at room temperature overnight.

-

Workup: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Protocols: Quality Control and Chiral Analysis

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed to determine the purity of 3-(3-Fluorophenyl)-2-methylpropanoic acid.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

2. Chiral Separation by HPLC

As this compound possesses a chiral center, separating the enantiomers is crucial for the development of stereospecific drugs. A chiral HPLC method, adapted from a published method for a similar compound, can be used.[1][5]

| Parameter | Condition |

| Column | Chiralcel OJ-H (250 × 4.6 mm, 5 µm) or similar polysaccharide-based chiral stationary phase |

| Mobile Phase | Hexane/Isopropanol (e.g., 95:5) with 0.1% trifluoroacetic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This method allows for the determination of the enantiomeric excess (ee) of the synthesized or purchased material.

Conclusion

3-(3-Fluorophenyl)-2-methylpropanoic acid is a valuable and versatile intermediate in pharmaceutical research and development. Its unique structural features make it an attractive starting material for the synthesis of a wide range of potential drug candidates. The protocols and information provided in these application notes are intended to guide researchers in the safe and effective use of this compound in their synthetic and analytical endeavors.

References

- Royal Society of Chemistry. (n.d.). Supporting Information.

- BenchChem. (n.d.). 3-(3-Fluorophenyl)propionic acid | 458-45-7.

- CymitQuimica. (n.d.). 3-(3-fluorophenyl)-2-methylpropanoic acid.

- Kolodiazhnyi, O. I., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 16(9), 1150.

- Google Patents. (n.d.). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

- Sigma-Aldrich. (n.d.). 3-(3-fluorophenyl)-2-methylpropanoic acid | 41201-57-4.

- Sigma-Aldrich. (n.d.). 3-(3-fluorophenyl)-2-methylpropanoic acid.

Sources

Application Note: Optimized Peptide Coupling Protocols for 3-(3-Fluorophenyl)-2-methylpropanoic Acid

[1]

Executive Summary

Coupling 3-(3-Fluorophenyl)-2-methylpropanoic acid presents a dual challenge in medicinal chemistry: steric hindrance at the activation site due to the

This guide provides two validated protocols to ensure high chiral integrity (>98% ee) and conversion. Method A (T3P) is the recommended standard for minimizing epimerization. Method B (COMU/Oxyma) is the high-potency alternative for extremely unreactive amines.[1]

Chemical Context & Mechanistic Analysis[2][3][4][5]

The Challenge: Sterics vs. Chirality

The target molecule contains a chiral center at the C2 position. Standard coupling reagents (EDC/HOBt) often fail to drive the reaction to completion due to the steric bulk of the methyl group. Conversely, highly reactive reagents (HATU) rapidly activate the carboxylate but can simultaneously abstract the acidic

Mechanism of Racemization

Racemization in this substrate occurs primarily through two pathways during the activation phase:

-

Proton Abstraction (Enolization): The tertiary amine base removes the acidic

-proton from the activated ester, forming a planar enolate. -

Oxazolone Formation: While less common in non-amino acids, the activated intermediate can cyclize.

The 3-fluoro substituent exerts an inductive effect (-I), stabilizing the enolate intermediate and thereby lowering the energy barrier for racemization compared to the non-fluorinated analog.[1]

Decision Matrix: Reagent Selection

| Feature | T3P (Propylphosphonic Anhydride) | HATU / HOAt | COMU / Oxyma |

| Reactivity | Moderate-High | Very High | High |

| Racemization Risk | Lowest (Gold Standard) | High (requires control) | Low-Moderate |

| By-products | Water-soluble (Easy workup) | Difficult removal | Water-soluble |

| Base Sensitivity | Tolerates Pyridine/DIPEA | Requires Collidine | Tolerates DIPEA |

Workflow Visualization

The following diagram outlines the logical flow for selecting the optimal coupling condition based on the amine partner's nucleophilicity.

Caption: Decision tree for selecting coupling conditions based on amine nucleophilicity to maximize yield and enantiopurity.

Experimental Protocols

Method A: T3P-Mediated Coupling (Recommended)

Rationale: T3P (Propylphosphonic anhydride) acts as a kinetic trap, activating the acid without promoting the basic conditions required for enolization.[1] It is widely cited for maintaining chirality in

Reagents:

-

Substrate: 3-(3-Fluorophenyl)-2-methylpropanoic acid (1.0 equiv)[1]

-

Amine Partner: 1.1 equiv[1]

-

Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)[1]

-

Base: Pyridine (3.0 equiv) or DIPEA (2.5 equiv)[1]

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Concentration 0.1 M)[1]

Step-by-Step Protocol:

-

Dissolution: Charge the acid (1.0 eq) and the amine (1.1 eq) into a reactor containing EtOAc (10 mL per mmol).

-

Base Addition: Cool the mixture to 0°C. Add Pyridine (3.0 eq) dropwise. Note: Pyridine is preferred over DIPEA for T3P couplings to further suppress epimerization.

-

Activation: Add T3P solution (1.5 eq) dropwise over 10 minutes, maintaining internal temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by LCMS.[1]

-

Workup: T3P by-products are water-soluble.[1][2] Wash the organic layer with water (2x), 0.5M HCl (to remove pyridine), sat. NaHCO3, and brine.

-

Isolation: Dry over MgSO4 and concentrate.

Method B: COMU/Collidine (High Reactivity)

Rationale: For unreactive amines (e.g., electron-deficient anilines), T3P may be too slow.[1] COMU serves as a safer, more soluble alternative to HATU with lower epimerization risk [2].[3] 2,4,6-Collidine is mandatory here as the base; its steric bulk prevents it from abstracting the

Reagents:

-

Substrate: 1.0 equiv

-

Amine: 1.1 equiv

-

Coupling Agent: COMU (1.0 – 1.1 equiv)[1]

-

Additive: Oxyma Pure (1.0 equiv) - Optional but recommended for maximum chiral safety.[1]

-

Base: 2,4,6-Collidine (3.0 equiv)[1]

-

Solvent: DMF or NMP (0.1 M)[1]

Step-by-Step Protocol:

-

Pre-cooling: Dissolve the acid and amine in DMF and cool to 0°C.

-

Base Addition: Add 2,4,6-Collidine (3.0 eq). Stir for 5 minutes.

-

Coupling: Add COMU (1.0 eq) and Oxyma (1.0 eq) simultaneously.[1]

-

Reaction: Stir at 0°C for 1 hour, then slowly warm to 10°C. Critical: Do not heat above ambient temperature.

-

Quench: Quench with 10% citric acid solution or 0.5M HCl immediately upon completion.

Analytical Controls & Troubleshooting

Data Summary: Reagent Performance Comparison

| Parameter | T3P (EtOAc/Pyridine) | HATU (DMF/DIPEA) | COMU (DMF/Collidine) |

| Typical Yield | 85-95% | 90-98% | 88-96% |

| Racemization (% D-isomer) | < 0.5% | 2.0 - 5.0% | < 1.0% |

| Reaction Time | 2-4 h | 30 min - 1 h | 1-2 h |

QC Validation

-

Chiral HPLC/SFC: Standard reverse-phase HPLC is insufficient to detect racemization.[1] You must use Chiralpak AD-H or IC columns (Isocratic Hexane/IPA or CO2/MeOH) to resolve the enantiomers.[1]

-

NMR: Verify the integrity of the

-methyl doublet. A split or broadened signal often indicates a mixture of diastereomers if the amine partner is also chiral.

Troubleshooting

References

-

Dunetz, J. R., et al. (2011).[5][6][7][8] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[5][8]

-

El-Faham, A., & Albericio, F. (2010). "COMU: A Safer and More Effective Alternative to HATU." Journal of Peptide Science, 16(1), 6-9.

-

Park, J. H., et al. (2012). "Suppression of Cysteine Racemization using 2,4,6-Collidine." Journal of Peptide Science, 18(7), 442-445.

-

Valeur, E., & Bradley, M. (2009). "Amide Bond Formation: Beyond the Myth of Coupling Reagents." Chemical Society Reviews, 38, 606-631.

Sources

- 1. 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid | C11H10FNO2 | CID 65815154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 8. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Esterification of 3-(3-Fluorophenyl)-2-methylpropanoic Acid

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Esterification and the Unique Challenges of 3-(3-Fluorophenyl)-2-methylpropanoic Acid

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a cornerstone of organic synthesis, particularly within the pharmaceutical industry. Esters are prevalent in drug molecules, often serving as prodrugs to enhance bioavailability, or as key intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). The subject of this guide, 3-(3-Fluorophenyl)-2-methylpropanoic acid, is a valuable building block in medicinal chemistry, with its fluorinated phenyl ring and a chiral center at the α-carbon. The methyl group at the α-position introduces steric hindrance, which can render standard esterification protocols sluggish or ineffective. This, coupled with the electronic influence of the fluorine atom, necessitates a careful selection of reagents and reaction conditions to achieve efficient and high-yielding ester synthesis.

This document provides a detailed guide to several robust methods for the esterification of 3-(3-Fluorophenyl)-2-methylpropanoic acid, moving beyond a simple recitation of steps to explain the underlying principles and rationale for each approach. We will explore classic and modern techniques, offering protocols that have been designed for success with sterically hindered and electronically modified substrates.

Method 1: The Classic Approach - Fischer-Speier Esterification

The Fischer-Speier esterification is a venerable and cost-effective method, particularly for large-scale synthesis, that utilizes an acid catalyst in the presence of an excess of the alcohol.[1][2] The reaction is an equilibrium process, and to drive it towards the ester product, it is crucial to either use a large excess of the alcohol or to remove the water that is formed during the reaction.[1][3]

Mechanism and Rationale

The reaction proceeds via a series of reversible steps.[1][4] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule yield the ester.[3][4] For a sterically hindered acid like 3-(3-Fluorophenyl)-2-methylpropanoic acid, higher temperatures and longer reaction times may be necessary to overcome the steric barrier.

Visualizing the Fischer Esterification

Caption: The reversible steps of the Fischer-Speier esterification.

Detailed Protocol: Fischer Esterification

Materials:

-

3-(3-Fluorophenyl)-2-methylpropanoic acid

-

Alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Organic solvent (e.g., diethyl ether, dichloromethane)

-

Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

-

To a round-bottom flask, add 3-(3-Fluorophenyl)-2-methylpropanoic acid (1.0 eq).

-

Add a large excess of the desired alcohol (e.g., 10-20 eq), which can also serve as the solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) or p-TsOH (e.g., 0.05-0.1 eq).

-

Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC or GC. For this sterically hindered substrate, a reaction time of 12-24 hours may be required.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the alcohol is a low-boiling solvent, remove it under reduced pressure. Otherwise, dilute the mixture with an organic solvent like diethyl ether.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[5][6]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[6]

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.

-

Purify the ester by column chromatography or distillation.

| Parameter | Fischer Esterification |

| Catalyst | H₂SO₄, p-TsOH |

| Alcohol | Primary or secondary alcohols (used in excess) |

| Temperature | Reflux |

| Key Advantages | Cost-effective, suitable for large scale |

| Key Disadvantages | Requires harsh acidic conditions, equilibrium reaction |

Method 2: Carbodiimide-Mediated Esterification (Steglich Esterification)

For substrates that are sensitive to the harsh acidic conditions of the Fischer esterification, the Steglich esterification offers a milder alternative.[7] This method utilizes a carbodiimide, typically dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent, and is often catalyzed by 4-dimethylaminopyridine (DMAP).[8][9][10]

Mechanism and Rationale

DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form an even more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol.[9] This catalytic cycle significantly accelerates the reaction, especially for sterically hindered alcohols and acids.[11] A common side product is the formation of an N-acylurea if the O-acylisourea intermediate rearranges before reacting with the alcohol.[8]

Visualizing the Steglich Esterification

Caption: Key intermediates in the DMAP-catalyzed Steglich esterification.

Detailed Protocol: Steglich Esterification

Materials:

-

3-(3-Fluorophenyl)-2-methylpropanoic acid

-

Alcohol

-

Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Standard workup reagents

Procedure:

-

Dissolve 3-(3-Fluorophenyl)-2-methylpropanoic acid (1.0 eq), the alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form if DCC is used.[9] Filter off the DCU. If EDC is used, the urea byproduct is water-soluble and will be removed during the aqueous workup.[12]

-

Wash the filtrate or the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography.

| Parameter | Steglich Esterification |

| Coupling Agent | DCC, EDC |

| Catalyst | DMAP |

| Temperature | 0 °C to Room Temperature |

| Key Advantages | Mild reaction conditions, high yields |

| Key Disadvantages | DCC is an allergen, DCU can be difficult to remove |

Method 3: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the esterification of alcohols with inversion of stereochemistry, although for the esterification of a carboxylic acid, it proceeds with retention of configuration at the acid's chiral center.[13][14] It is particularly useful for sensitive substrates and operates under mild, neutral conditions.[15]

Mechanism and Rationale

The reaction involves the activation of the alcohol by a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13] The PPh₃ and DEAD react to form a phosphonium salt, which then deprotonates the carboxylic acid. The resulting carboxylate anion acts as the nucleophile, attacking the activated alcohol in an SN2 fashion.[14]

Visualizing the Mitsunobu Reaction Workflow

Caption: A typical experimental workflow for the Mitsunobu reaction.

Detailed Protocol: Mitsunobu Reaction

Materials:

-

3-(3-Fluorophenyl)-2-methylpropanoic acid

-

Alcohol

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous tetrahydrofuran (THF)

-

Standard workup reagents

Procedure:

-

Dissolve 3-(3-Fluorophenyl)-2-methylpropanoic acid (1.0 eq), the alcohol (1.0-1.2 eq), and PPh₃ (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.2 eq) dropwise to the cooled solution. A color change is typically observed.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

The crude residue will contain the ester, triphenylphosphine oxide, and the reduced hydrazine derivative. Purification can often be achieved directly by column chromatography.

-

Alternatively, the crude mixture can be dissolved in a nonpolar solvent (e.g., hexane/ethyl acetate mixture) to precipitate some of the byproducts, which can then be removed by filtration prior to chromatography.

| Parameter | Mitsunobu Reaction |

| Reagents | PPh₃, DEAD or DIAD |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to Room Temperature |

| Key Advantages | Mild, neutral conditions; good for sensitive substrates |

| Key Disadvantages | Stoichiometric byproducts can complicate purification |

Method 4: Acid Chloride Formation Followed by Esterification

For particularly unreactive or sterically hindered carboxylic acids, a two-step approach involving the formation of a highly reactive acid chloride intermediate can be very effective.[7] The acid chloride is then reacted with the alcohol to form the ester.[16][17]

Mechanism and Rationale

The carboxylic acid is first converted to an acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[17][18] This transformation replaces the hydroxyl group with a chlorine atom, which is an excellent leaving group. The resulting acid chloride is highly electrophilic and reacts readily with alcohols, even sterically hindered ones, to form the ester. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl that is generated.[16]

Visualizing the Two-Step Acid Chloride Process

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. One moment, please... [chemistrysteps.com]

- 5. personal.tcu.edu [personal.tcu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. scribd.com [scribd.com]

- 10. Steglich esterification - Wikipedia [en.wikipedia.org]